molecular formula C11H15NO3 B13233508 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one

6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one

Cat. No.: B13233508
M. Wt: 209.24 g/mol
InChI Key: TWYWKUYMCCSNJP-UHFFFAOYSA-N
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Description

6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-4-yloxy)benzoate: Shares the piperidine moiety but has a different core structure.

    2-ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one: Another pyran derivative with different substituents.

Uniqueness

6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one is unique due to its specific combination of the pyran and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-methyl-4-piperidin-4-yloxypyran-2-one

InChI

InChI=1S/C11H15NO3/c1-8-6-10(7-11(13)14-8)15-9-2-4-12-5-3-9/h6-7,9,12H,2-5H2,1H3

InChI Key

TWYWKUYMCCSNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCNCC2

Origin of Product

United States

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